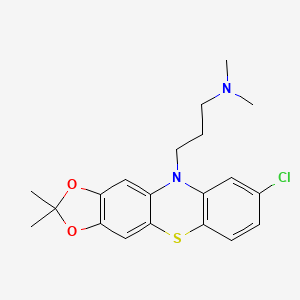
Dmmocp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dmmocp is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dmmocp typically involves a series of well-defined chemical reactions. One common method includes the dehydrogenation of an amine compound with JAK inhibitory activity, followed by the dehydroxylation of a carboxy-containing carboxylic acid compound . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to accommodate larger quantities. This often includes the use of continuous flow reactors and advanced purification techniques to maintain the quality and consistency of the compound. The process is optimized to be cost-effective and environmentally friendly, adhering to industrial standards and regulations.
Chemical Reactions Analysis
Types of Reactions
Dmmocp undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound. Substitution reactions typically result in the formation of new compounds with altered functional groups.
Scientific Research Applications
Dmmocp has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: this compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of diseases where it can modulate specific molecular pathways.
Industry: This compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity .
Mechanism of Action
The mechanism of action of Dmmocp involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical processes within cells. The exact pathways and targets can vary depending on the context of its application, but the compound’s ability to bind and alter the activity of key proteins is central to its effects .
Comparison with Similar Compounds
Dmmocp can be compared with other similar compounds to highlight its uniqueness:
Dimethylsulfoniopropionate (DMSP): Both compounds share some structural similarities but differ in their specific functional groups and reactivity.
Dimethyl Carbonate (DMC): While DMC is known for its use in green chemistry, this compound offers distinct advantages in terms of stability and specific reactivity.
These comparisons underscore the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
63834-02-6 |
|---|---|
Molecular Formula |
C20H23ClN2O2S |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-(8-chloro-2,2-dimethyl-[1,3]dioxolo[4,5-b]phenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H23ClN2O2S/c1-20(2)24-16-11-15-19(12-17(16)25-20)26-18-7-6-13(21)10-14(18)23(15)9-5-8-22(3)4/h6-7,10-12H,5,8-9H2,1-4H3 |
InChI Key |
FYXYCOJMXHGCTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C3C(=C2)N(C4=C(S3)C=CC(=C4)Cl)CCCN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)-](/img/structure/B14491388.png)
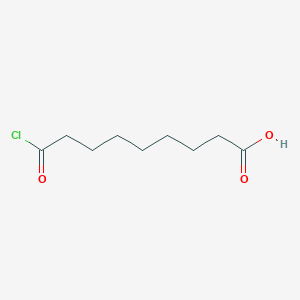
![3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B14491397.png)

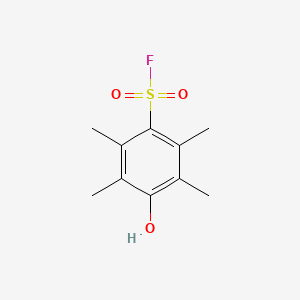
![7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B14491423.png)
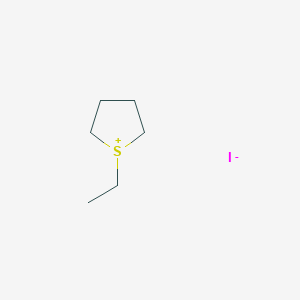
![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)
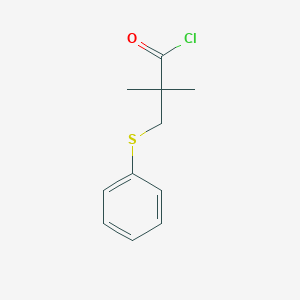
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)

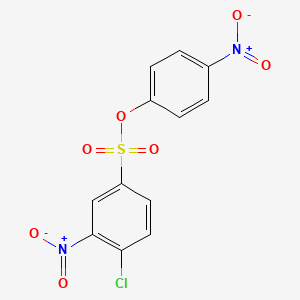
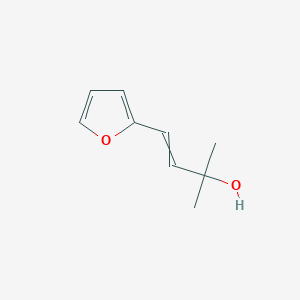
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
